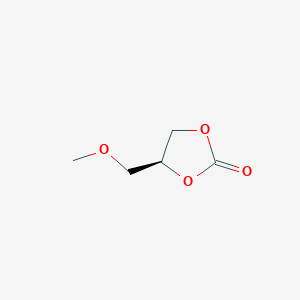

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one

Descripción general

Descripción

(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one, also known as (-)-MMDO, is an important intermediate in organic synthesis and has been widely used in various scientific research applications. It is a versatile chemical reagent that has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material in the synthesis of various compounds, such as polymers, surfactants, and catalysts. (-)-MMDO has a wide range of applications in the fields of medicine, biochemistry, and chemical engineering.

Aplicaciones Científicas De Investigación

1. Inhibition of Leukotriene Biosynthesis

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one is utilized as a chiral inhibitor in the synthesis of agents that inhibit leukotriene biosynthesis. The structure-activity relationships are explored to provide agents with superior potency in vivo compared to other inhibitors. Asymmetric synthesis is a key method used in the development of these inhibitors, with the aim of targeting leukotriene B4 synthesis, a significant factor in inflammation processes (Crawley & Briggs, 1995).

2. Metabolic Studies and Identification of Urinary Metabolites

The compound is also instrumental in metabolic studies, particularly in identifying urinary metabolites in various substances. For instance, it helps in understanding the metabolic pathways operative in rats for certain compounds, further contributing to the knowledge of metabolic processes and potential implications for human health (Kanamori et al., 2002).

3. Cardiovascular Effects Studies

Researchers have used analogues of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one to study its cardiovascular effects, particularly in inducing bradycardia and hypotension in rats. The stability of these analogues in aqueous solutions and their effect on the cardiovascular system are critical aspects of this research (Milbert & Wiley, 1978).

4. Interaction with Mechanisms Underlying Myocardial Hypertrophy

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one related compounds have been studied for their effects on hypertension and left ventricular hypertrophy. Despite not significantly altering blood pressure or heart rate, these compounds showed a reduction in cardiac mass and fibrotic tissue in the left ventricle, indicating their interaction with mechanisms underlying myocardial hypertrophy and cardiac remodeling (Monopoli et al., 1992).

5. Research in Biomass Conversion and Polymer Chemistry

The compound and its derivatives are significant in the field of biomass conversion and polymer chemistry. They are involved in the synthesis of monomers and polymers, and functional materials, highlighting their potential in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko & Ananikov, 2017).

Propiedades

IUPAC Name |

(4S)-4-(methoxymethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSGQMOSYDHNHO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451578 | |

| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |

CAS RN |

135682-18-7 | |

| Record name | (4S)-4-(Methoxymethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does confinement within nanoporous materials affect the behavior of (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one?

A: Research indicates that confining (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one within nanoporous alumina and silica templates significantly impacts its structural dynamics. A notable slowing down of the structural dynamics is observed upon annealing, even above the glass transition temperature of the interfacial layer [, ]. This suggests that the confined environment and interaction with the pore walls influence the molecular mobility of the compound.

Q2: Does the wettability of the confining material play a role in the observed confinement effects on (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one?

A: While wettability seems to correlate with changes in structural dynamics and glass transition temperature depression, the relationship is not straightforward. Studies comparing (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one confined in native and modified silica templates with the same pore size but different wettability showed negligible differences in these properties []. This suggests that other factors, such as surface roughness and packing density, may also contribute significantly to the observed confinement effects alongside wettability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)